

Solubility of 1-(Hydroxymethyl)cyclohexanol in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: **1-(Hydroxymethyl)cyclohexanol**

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **1-(Hydroxymethyl)cyclohexanol**, a key intermediate in various chemical syntheses. In the absence of extensive published quantitative solubility data, this document outlines the theoretical principles governing its solubility in different classes of organic solvents based on its physicochemical properties. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine the solubility of **1-(Hydroxymethyl)cyclohexanol** in their laboratories. This guide is intended to be a valuable resource for scientists and professionals working with this compound, enabling them to select appropriate solvent systems for synthesis, purification, and formulation.

Introduction

1-(Hydroxymethyl)cyclohexanol (CAS No. 15753-47-6) is a diol with a molecular formula of C₇H₁₄O₂.^[1]^[2] Its structure, featuring a cyclohexane ring with both a primary and a tertiary hydroxyl group, imparts a unique combination of polar and non-polar characteristics.^[1] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in chemical reactions, crystallization processes, and the development of pharmaceutical and other chemical formulations. This guide will explore the expected solubility trends and provide a practical framework for its experimental determination.

Physicochemical Properties of 1-(Hydroxymethyl)cyclohexanol

A summary of the key physicochemical properties of **1-(Hydroxymethyl)cyclohexanol** is presented in Table 1. The presence of two hydroxyl groups makes it a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[\[2\]](#) This structural feature is the primary determinant of its solubility behavior.

Property	Value	Reference
Molecular Formula	C7H14O2	[1]
Molecular Weight	130.18 g/mol	[2]
Appearance	Colorless to pale yellow liquid at room temperature	[1]
Boiling Point	242.8°C at 760 mmHg	[3]
Density	1.08 g/cm ³	[3]
Flash Point	114.8°C	[3]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]
Topological Polar Surface Area	40.5 Å ²	[2]
CAS Number	15753-47-6	[1] [2]

Theoretical Solubility in Organic Solvents

The general principle of "like dissolves like" is a useful starting point for predicting solubility.[\[4\]](#) This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Polar Protic Solvents

Polar protic solvents, such as alcohols (e.g., methanol, ethanol) and water, have O-H or N-H bonds and can readily engage in hydrogen bonding.^[5] Given that **1-(Hydroxymethyl)cyclohexanol** has two hydroxyl groups, it is expected to be highly soluble in polar protic solvents.^[6] These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar hydroxyl groups of the solute.

Polar Aprotic Solvents

Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)) possess large dipole moments but lack O-H or N-H bonds.^[5] While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors.^[7] Therefore, **1-(Hydroxymethyl)cyclohexanol** is expected to exhibit good solubility in these solvents, although potentially less than in polar protic solvents. The interaction would primarily involve the solvent's acceptor atom (e.g., the oxygen in DMSO) and the hydroxyl protons of the diol.

Non-Polar Solvents

Non-polar solvents, such as hexane and toluene, lack significant dipole moments and cannot participate in hydrogen bonding. The non-polar cyclohexane ring of **1-(Hydroxymethyl)cyclohexanol** will have some affinity for these solvents. However, the energetic cost of breaking the strong intermolecular hydrogen bonds between the diol molecules to dissolve them in a non-polar environment is high.^[8] Consequently, the solubility of **1-(Hydroxymethyl)cyclohexanol** in non-polar solvents is expected to be low.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of **1-(Hydroxymethyl)cyclohexanol** in a given organic solvent.

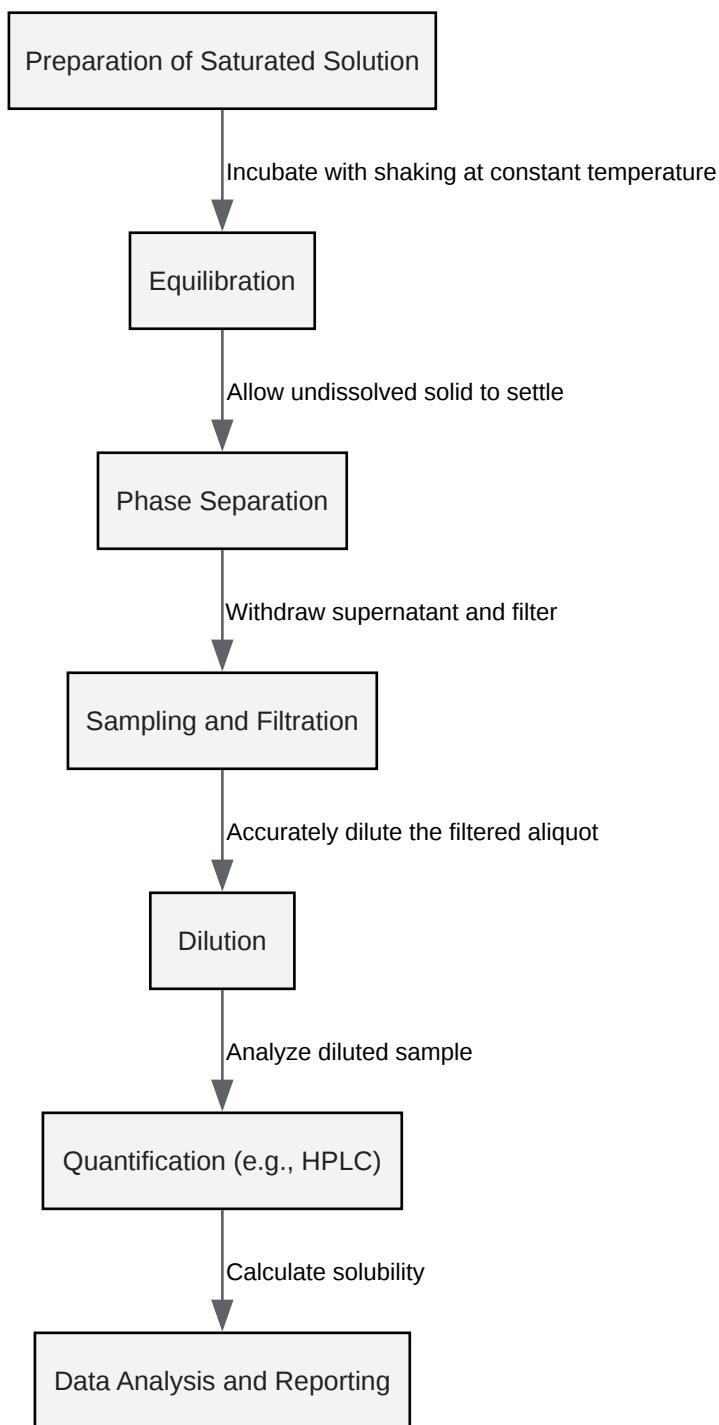
Materials and Equipment

- **1-(Hydroxymethyl)cyclohexanol** (of known purity)
- Selected organic solvents (HPLC grade or equivalent)
- Analytical balance

- Thermostatically controlled shaker or incubator
- Vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE or nylon)
- Syringes
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

Experimental Workflow

The logical workflow for determining the solubility of **1-(Hydroxymethyl)cyclohexanol** is depicted in the following diagram.



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Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

- Preparation of Saturated Solution: Add an excess amount of **1-(Hydroxymethyl)cyclohexanol** to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to reach equilibrium. It is advisable to determine the optimal equilibration time by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for an adequate time to permit the settling of undissolved solid.
- Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
- Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of **1-(Hydroxymethyl)cyclohexanol**.^[9] A refractive index detector is often suitable for diols, or a UV detector if the diol forms a complex with a UV-active species in the mobile phase.
- Data Analysis and Reporting: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion

While specific quantitative data on the solubility of **1-(Hydroxymethyl)cyclohexanol** in a wide range of organic solvents is not readily available in the literature, its molecular structure provides a strong basis for predicting its solubility behavior. It is expected to be most soluble in polar protic solvents, followed by polar aprotic solvents, and least soluble in non-polar solvents. For precise and reliable data, the experimental protocol provided in this guide offers a robust methodology for researchers to determine the solubility in their specific solvent systems of

interest. This information is fundamental for the successful application of **1-(Hydroxymethyl)cyclohexanol** in research and development.

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